ethyl 4-((4-methoxyphenethyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 4-((4-methoxyphenethyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with ethyl, methoxyphenethyl, and carbamoyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-((4-methoxyphenethyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, allowing for the synthesis of large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((4-methoxyphenethyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Ethyl 4-((4-methoxyphenethyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-((4-methoxyphenethyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 4-((4-methoxyphenethyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate include other pyrrole derivatives with different substituents, such as:
- Ethyl 1H-indole-3-carboxylate
- 4-methoxyphenethylamine derivatives
- Carbamoyl-substituted pyrroles
Uniqueness
What sets this compound apart is its specific combination of substituents, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
ethyl 4-[2-(4-methoxyphenyl)ethylcarbamoyl]-1,3,5-trimethylpyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-6-26-20(24)18-13(2)17(14(3)22(18)4)19(23)21-12-11-15-7-9-16(25-5)10-8-15/h7-10H,6,11-12H2,1-5H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHOMOSNITXTSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1C)C)C(=O)NCCC2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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